molecular formula C20H17ClN4O3 B12167482 6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12167482
M. Wt: 396.8 g/mol
InChI Key: WENDRJRCQRBEDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling under specific reaction conditions . Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties allow the compound to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its therapeutic effects .

Properties

Molecular Formula

C20H17ClN4O3

Molecular Weight

396.8 g/mol

IUPAC Name

6-chloro-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H17ClN4O3/c1-24-16-11-13(21)7-6-12(16)10-17(24)18(26)22-8-9-25-15-5-3-2-4-14(15)23-19(27)20(25)28/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,27)

InChI Key

WENDRJRCQRBEDA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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